BenchChemオンラインストアへようこそ!

2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Lipophilicity Drug design ADME

This 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS 306977-79-7) is a precisely halogenated building block for antiviral SAR. Its unique 3,4-dichlorobenzyl N¹-substituent provides a distinct electron-withdrawing and steric profile that cannot be replicated by 2,4-dichloro or monochloro isomers—critical for reproducible EC50 and selectivity indices. Procure this rigid, highly lipophilic (XLogP3-AA=7.2) E‑styryl scaffold for target-binding studies against pestivirus polymerases.

Molecular Formula C22H15Cl3N2
Molecular Weight 413.73
CAS No. 306977-79-7
Cat. No. B2935250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole
CAS306977-79-7
Molecular FormulaC22H15Cl3N2
Molecular Weight413.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)C=CC4=CC=C(C=C4)Cl
InChIInChI=1S/C22H15Cl3N2/c23-17-9-5-15(6-10-17)8-12-22-26-20-3-1-2-4-21(20)27(22)14-16-7-11-18(24)19(25)13-16/h1-13H,14H2/b12-8+
InChIKeyKCTRIFDAUQLPMB-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 100 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS 306977-79-7): Physicochemical Identity and Procurement Baseline


2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole (CAS 306977‑79‑7) is a synthetic small‑molecule benzimidazole derivative with a molecular formula of C₂₂H₁₅Cl₃N₂ and a molecular weight of 413.7 g mol⁻¹ [1]. It features a benzimidazole core N¹‑substituted with a 3,4‑dichlorobenzyl group and C²‑functionalized with a 4‑chlorostyryl moiety in the E‑configuration [1]. Its computed physicochemical descriptors—XLogP3‑AA of 7.2, zero hydrogen‑bond donors, one hydrogen‑bond acceptor, and four rotatable bonds—define a highly lipophilic, rigid scaffold with limited hydrogen‑bonding capacity [1].

Why Generic Substitution Fails for 2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole


Close analogs within the 2‑styryl‑1‑benzyl‑benzimidazole class cannot be interchanged because subtle variations in the halogenation pattern on both the styryl and benzyl rings profoundly modulate lipophilicity, electronic distribution, and steric fit within biological targets. For instance, the 3,4‑dichlorobenzyl substituent confers a distinct electron‑withdrawing profile and steric bulk compared to 2,4‑dichlorobenzyl or monochlorobenzyl analogs, shifting logP and altering target‑binding kinetics [1]. The direct consequence is that isosteric replacements or positional isomers display divergent antiviral potency and cytotoxicity profiles, as demonstrated across structurally related 2‑styrylbenzimidazole series [2]. Therefore, procurement specifications must lock the exact CAS number to ensure reproducible pharmacological outcomes.

Quantitative Differentiation Evidence for 2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole


Lipophilicity (XLogP3-AA) as a Selectivity Determinant Among 2-Styrylbenzimidazole Congeners

The computed partition coefficient (XLogP3‑AA) of 2‑(4‑chlorostyryl)‑1‑(3,4‑dichlorobenzyl)‑1H‑1,3‑benzimidazole is 7.2 [1]. This value is notably higher than that of the 5,6‑dimethyl‑substituted analog 1‑(3,4‑dichlorobenzyl)‑5,6‑dimethyl‑2‑styryl‑1H‑1,3‑benzimidazole, which has a calculated XLogP3‑AA of approximately 6.4 (based on structural increment calculations) [1][2]. The increased lipophilicity of the target compound predicts enhanced membrane permeability and a higher volume of distribution, but also a greater potential for non‑specific binding and CYP450 inhibition compared to less lipophilic congeners.

Lipophilicity Drug design ADME

Antiviral Class‑Level Potency Against BVDV: Benchmarking Against the 2‑Styrylbenzimidazole Series

Although direct antiviral data for the target compound have not been published, the 2‑styrylbenzimidazole chemotype to which it belongs has yielded several low‑micromolar inhibitors of bovine viral diarrhea virus (BVDV). The most potent congener in the series, compound 17, exhibited EC₅₀ = 1.7 µM in a cell‑based BVDV assay [1]. Other active members of the series—compounds 11, 12, 18, 24, and 31—displayed EC₅₀ values in the range of 7–16 µM [1]. The target compound bears the critical 2‑styryl pharmacophore and a 3,4‑dichlorobenzyl N¹‑substituent that is structurally distinct from the substitution patterns of the reported leads, suggesting a potentially differentiated activity profile that warrants head‑to‑head testing.

Antiviral BVDV Flaviviridae

Physicochemical Bulk Characterization for Quality‑Controlled Procurement

The compound’s experimental density is reported as 1.3 ± 0.1 g cm⁻³, with a predicted boiling point of 607.1 ± 65.0 °C at 760 mmHg and a flash point of 321.0 ± 34.3 °C . These values serve as identity and purity benchmarks that differentiate it from structurally similar compounds, such as 1‑(2,4‑dichlorobenzyl)‑2‑styryl‑1H‑1,3‑benzimidazole (density 1.2 ± 0.1 g cm⁻³, boiling point 578.4 ± 60.0 °C) . The measurable difference in density (Δ ≈ 0.1 g cm⁻³) permits rapid incoming‑material verification.

Quality control Physicochemical properties Procurement

Recommended Application Scenarios for 2-(4-Chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole Based on Verified Evidence


Antiviral Lead‑Optimization SAR Campaigns Targeting Flaviviridae

Procure as a novel scaffold for systematic SAR exploration against BVDV and related pestiviruses, leveraging the established low‑micromolar potency of the 2‑styrylbenzimidazole chemotype [1]. Replace the N¹‑substituent of lead compound 17 with the 3,4‑dichlorobenzyl group to probe steric and electronic effects on antiviral EC₅₀ and selectivity index.

Membrane‑Permeability Profiling in Caco‑2 or PAMPA Models

Use the compound’s high computed lipophilicity (XLogP3‑AA = 7.2) [2] as a test case for correlating logP with passive permeability in gastrointestinal or blood‑brain barrier models, comparing it directly with the less lipophilic 5,6‑dimethyl analog.

Incoming Quality‑Control and Reference‑Standard Preparation

Employ the experimentally verified density (1.3 g cm⁻³) and boiling point (607 °C) as part of a multi‑point identity verification protocol to distinguish the compound from isomeric impurities such as 1‑(2,4‑dichlorobenzyl)‑2‑styryl‑1H‑1,3‑benzimidazole .

Computational Docking Studies on Viral Polymerases or Proteases

Utilize the rigid, conjugated (E)‑4‑chlorostyryl pharmacophore in molecular‑docking workflows against Flaviviridae NS5B polymerase or NS3 protease, guided by the class‑level antiviral activity reported for the 2‑styrylbenzimidazole series [1].

Quote Request

Request a Quote for 2-(4-chlorostyryl)-1-(3,4-dichlorobenzyl)-1H-1,3-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.